3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine
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Overview
Description
3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a piperazine moiety and a difluorophenyl group
Mechanism of Action
Target of Action
The primary targets of the compound “3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine” are currently unknown . It’s worth noting that compounds with a similar structure, such as those containing a piperazine ring, have been found in a variety of biologically active compounds for various disease states .
Mode of Action
Based on its structural similarity to other piperazine-containing compounds, it may interact with its targets through a variety of mechanisms .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Piperazine derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Piperazine derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction.
Formation of the Pyridazine Ring: The final step involves the cyclization reaction to form the pyridazine ring, which is then methylated to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the difluorophenyl group, potentially converting it to a fluorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives of the difluorophenyl group.
Substitution: Substituted derivatives at the piperazine and pyridazine rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
- 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-chloropyridazine
- 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-ethylpyridazine
Uniqueness: The presence of the difluorophenyl group in 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine distinguishes it from other similar compounds. This group enhances its lipophilicity and binding affinity, making it a more potent candidate for therapeutic applications.
Properties
IUPAC Name |
3-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4/c1-12-2-5-16(20-19-12)22-8-6-21(7-9-22)11-13-3-4-14(17)10-15(13)18/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKHAVAOXHTAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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